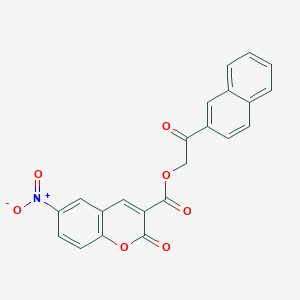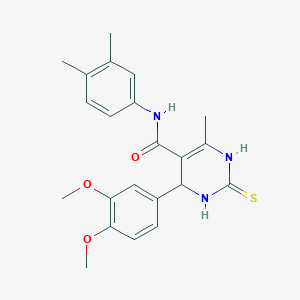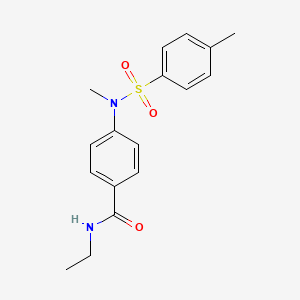![molecular formula C17H29Cl2FN2O2 B6502187 1-butoxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1215647-50-9](/img/structure/B6502187.png)
1-butoxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-butoxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a fluorophenyl group, which is often used in medicinal chemistry to improve a drug’s metabolic stability and potency .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of a piperazine ring, a fluorophenyl group, and a butoxy group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could potentially be alkylated, acylated, or sulfonated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the specific groups present in the molecule .科学研究应用
FPP-DHC has been used in a variety of scientific research applications. It has been used as an inhibitor of monoamine oxidase (MAO) activity and as an agonist of serotonin and norepinephrine receptors. It has also been used to study the effects of monoamine oxidase inhibition on the metabolism of neurotransmitters and to study the effects of serotonin and norepinephrine receptor activation on behavior.
作用机制
FPP-DHC acts as an inhibitor of MAO activity by binding to the active site of the enzyme and preventing it from breaking down monoamine neurotransmitters such as serotonin and norepinephrine. It also acts as an agonist of serotonin and norepinephrine receptors, which means that it binds to these receptors and activates them, resulting in increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
FPP-DHC has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting MAO activity and activating serotonin and norepinephrine receptors, it has been shown to increase levels of dopamine, acetylcholine, and glutamate in the brain. It has also been shown to have anti-inflammatory and anti-anxiety effects, as well as to improve cognitive performance.
实验室实验的优点和局限性
FPP-DHC is an attractive tool for researchers due to its wide range of biochemical and physiological effects. It is relatively easy to synthesize, and its effects can be easily studied in the laboratory. However, it is important to note that FPP-DHC is not approved for human use, and its effects in humans have not been extensively studied.
未来方向
There are a variety of potential future directions for research involving FPP-DHC. One potential direction is to further study its effects on MAO activity, serotonin and norepinephrine receptor activation, and neurotransmitter levels in the brain. Additionally, further research could be done to study its effects on behavior and cognitive performance in humans. It could also be used to study its potential anti-inflammatory and anti-anxiety effects. Finally, further research could be done to explore its potential therapeutic applications, such as the treatment of depression, anxiety, and other mental health conditions.
合成方法
FPP-DHC is synthesized using a two-step process involving the reaction of 4-fluorophenylpiperazine and 1-butoxy-2-propanol in the presence of a base. The first step involves the condensation of the two reactants to form a Schiff base, which is then hydrolyzed to form the desired product. The reaction is typically carried out in an organic solvent such as acetonitrile or tetrahydrofuran at temperatures ranging from 0-50°C.
属性
IUPAC Name |
1-butoxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O2.2ClH/c1-2-3-12-22-14-17(21)13-19-8-10-20(11-9-19)16-6-4-15(18)5-7-16;;/h4-7,17,21H,2-3,8-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBPAGCCTRUYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C2=CC=C(C=C2)F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B6502109.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6502113.png)
![2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol](/img/structure/B6502117.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6502119.png)
![1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine](/img/structure/B6502120.png)
![1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B6502133.png)
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-(piperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B6502140.png)

![methyl 4-[(3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]benzoate](/img/structure/B6502148.png)

![2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B6502156.png)

![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B6502188.png)
![2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6502192.png)